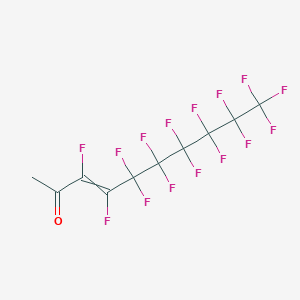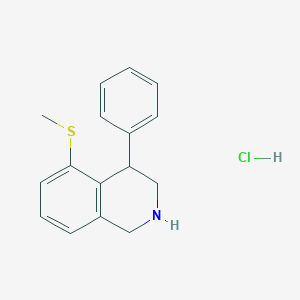![molecular formula C18H20 B14361652 3,3-Dimethyl-1'H,3'H-spiro[cyclobutane-1,2'-phenalene] CAS No. 90595-48-5](/img/structure/B14361652.png)
3,3-Dimethyl-1'H,3'H-spiro[cyclobutane-1,2'-phenalene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] is a complex organic compound characterized by its unique spiro structure, which consists of a cyclobutane ring fused to a phenalene moiety. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems are employed to scale up the production process efficiently. The choice of solvents, reagents, and reaction conditions are meticulously controlled to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into more saturated derivatives, often using hydrogenation techniques.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) under hydrogen gas (H2) atmosphere.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] finds applications in various scientific domains:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[cyclopentane-1,2’-phenalene]
- Spiro[cyclohexane-1,2’-phenalene]
- 3,3-Dimethyl-1’H,3’H-spiro[cyclopentane-1,2’-phenalene]
Uniqueness
3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] is unique due to its specific spirocyclic structure and the presence of two methyl groups at the 3-position. This configuration imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
90595-48-5 |
|---|---|
Fórmula molecular |
C18H20 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
3',3'-dimethylspiro[1,3-dihydrophenalene-2,1'-cyclobutane] |
InChI |
InChI=1S/C18H20/c1-17(2)11-18(12-17)9-14-7-3-5-13-6-4-8-15(10-18)16(13)14/h3-8H,9-12H2,1-2H3 |
Clave InChI |
ZLFYFLVPTPZUGT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2(C1)CC3=CC=CC4=C3C(=CC=C4)C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


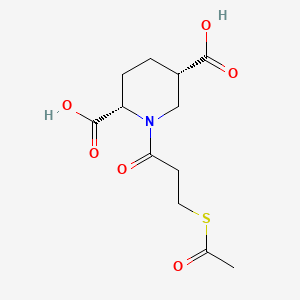
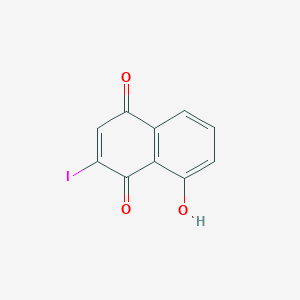
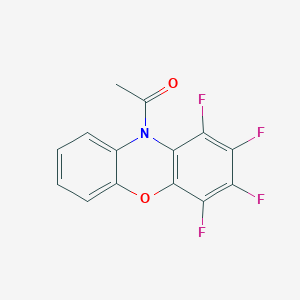
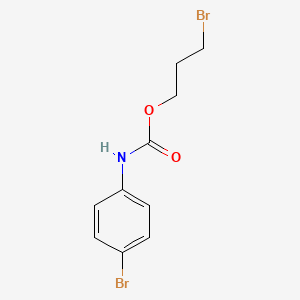
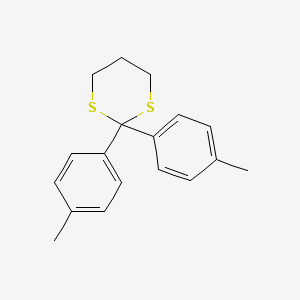

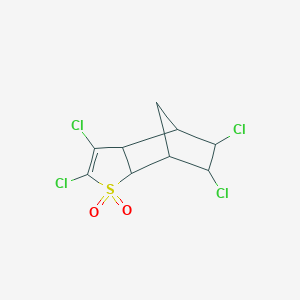
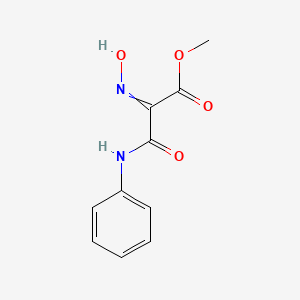
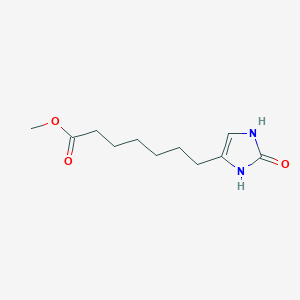
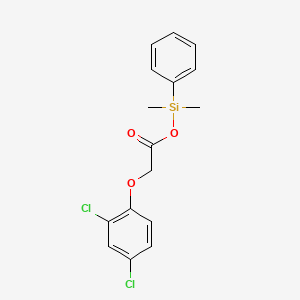
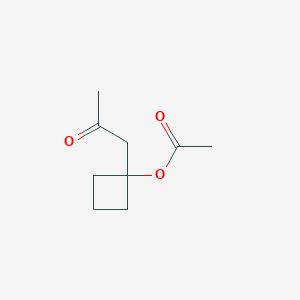
![7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14361633.png)
